molecular formula C18H16N4O2 B2562612 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2097930-15-7

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2562612
CAS No.: 2097930-15-7
M. Wt: 320.352
InChI Key: SYQOWKDBZBDBTA-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical hybrid compound incorporating two significant pharmacophoric elements: a xanthene carboxamide core and a 1,2,3-triazole ring. This structure is of high interest in medicinal chemistry, particularly for developing pharmacological tools to study neurological targets. The 9H-xanthene-9-carboxamide scaffold is a recognized structure in neuroscience research, as derivatives based on this core have been designed and synthesized as potent, orally available positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1 receptor) . These enhancers are valuable for investigating the physiological roles mediated by this receptor. Simultaneously, the 1,2,3-triazole moiety is a privileged structure in drug discovery due to its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets, improving physicochemical properties and metabolic stability . The presence of the 1,2,3-triazole ring, often installed via click chemistry, makes this compound a versatile intermediate for further chemical exploration and SAR studies. Presented with a molecular formula of C20H17N3O2S and a molecular weight of 335.42 g/mol, this compound is intended for research applications only . It is not for diagnostic or therapeutic use and is strictly prohibited for personal consumption.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(19-11-12-22-20-9-10-21-22)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-10,17H,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQOWKDBZBDBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the formation of the triazole ring followed by its attachment to the xanthene moiety. One common method for synthesizing 1,2,3-triazoles is through the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes . This reaction can be catalyzed by copper(I) to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Huisgen cycloaddition reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the triazole ring or the xanthene moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide has shown promise in several medicinal applications:

  • Enzyme Inhibition: Preliminary studies indicate that this compound may act as an inhibitor of carbonic anhydrase, an enzyme critical for regulating pH and ion balance in biological systems. This inhibition could have therapeutic implications for conditions like glaucoma and certain types of cancer .
  • Anti-Cancer Activity: Research suggests that derivatives of xanthene compounds exhibit anti-cancer properties. This compound may share similar activities due to its structural characteristics .

Material Science

The xanthene core contributes to the compound's photostability and fluorescence properties, making it suitable for applications in material science:

  • Fluorescent Dyes: The compound can serve as a building block for developing new fluorescent dyes used in bioimaging and sensors .
  • Photostabilizers: Its stability under light exposure makes it a candidate for use in photostabilizers in various industrial applications .

Biological Probing

The unique structure of this compound allows it to function as a probe in biological studies:

  • Interaction Studies: Its ability to bind effectively with various biological targets can be explored to study receptor interactions and enzyme mechanisms.

Mechanism of Action

The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, the triazole ring may interact with enzymes or receptors, modulating their activity. The xanthene moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The triazole-ethyl substituent in the target compound likely offers intermediate polarity compared to the cyano group (high polarity) and methoxyethyl group (moderate polarity). This balance may improve membrane permeability while retaining water solubility.
  • Bioactivity : While direct bioactivity data for the triazole derivative is absent, analogues like 9-oxo-9H-xanthene-2-carboxylic acid exhibit antiallergic properties, suggesting the xanthene core itself contributes to biological interactions .

Carbazole-Based Analogues

Carbazole derivatives share a tricyclic aromatic system but replace the xanthene oxygen with a nitrogen atom. Examples include:

Compound Name Substituent Molecular Weight Key Properties/Activities Reference
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Methylsulfonyl aniline 378.47 Neuroactive potential; crystallized via reductive amination
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenylacetamide Methoxy-carbazole and phenyl 360.41 Antibacterial/antifungal activity against S. aureus and C. albicans

Key Observations :

  • Biological Performance : Carbazole analogues demonstrate antimicrobial and neuroactive properties, whereas xanthene derivatives prioritize antiallergic or fluorescence-based applications .

Heterocyclic Substituent Comparison

The 1,2,3-triazole group distinguishes the target compound from other heterocyclic substituents:

Heterocycle Example Compound Key Attributes Reference
1,2,3-Triazole Target compound Hydrogen-bond acceptor; metabolic stability
1,3,4-Oxadiazole 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Antimicrobial activity (e.g., E. coli inhibition)
Isoxazole N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine Structural rigidity; potential kinase inhibition

Key Observations :

  • Bioactivity : 1,3,4-Oxadiazole derivatives show stronger antimicrobial activity than triazoles, likely due to their electron-deficient core enhancing target binding .
  • Metabolic Stability : Triazoles are more resistant to oxidative metabolism compared to isoxazoles, making them preferable for drug design .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound features a triazole ring , a xanthene core , and a carboxamide functional group . Its chemical formula contributes to its unique interactions within biological systems, making it a candidate for various therapeutic applications. The synthesis typically involves the Huisgen cycloaddition reaction , which is a key method for forming the triazole ring followed by its attachment to the xanthene moiety.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects. For instance:

  • MCF-7 (breast cancer) : IC50 values have shown promising results indicating strong cytotoxicity.
  • HCT-116 (colon cancer) : The compound displayed significant growth inhibition.
  • HepG2 (liver cancer) : Exhibited notable efficacy in reducing cell viability.

In comparative studies, it has been found that this compound outperforms standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in terms of cytotoxicity against certain cell lines .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes critical in various biological processes:

  • Carbonic Anhydrase Inhibition : This enzyme plays a vital role in maintaining acid-base balance and respiration. The compound's ability to inhibit this enzyme suggests potential applications in treating conditions related to acid-base disturbances.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

  • Triazole Ring : Known for its ability to coordinate with metal ions in enzyme active sites, potentially altering enzyme function.
  • Xanthene Moiety : Contributes to the stability and bioavailability of the compound within biological systems.

These interactions may lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting microbial growth .

Case Studies and Research Findings

A variety of studies have been conducted exploring the efficacy of this compound:

StudyFocusKey Findings
Study 1Anticancer ActivityIC50 values indicate significant antiproliferative effects on MCF-7 and HCT-116 cells.
Study 2Antimicrobial EffectsEffective against E. coli and S. aureus, demonstrating potential as an antibacterial agent.
Study 3Enzyme InhibitionInhibits carbonic anhydrase with implications for respiratory and metabolic disorders.

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